3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple chlorine atoms and a dimethylamino group attached to a pyridine ring, making it a highly substituted and functionalized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the chlorination of pyridine derivatives, followed by the introduction of the dimethylamino group. The reaction conditions often require the use of strong chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent chlorination. The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine under controlled temperature and pressure conditions. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms or reduction of the carboxamide group.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated pyridine oxides, while reduction can produce dechlorinated pyridine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds.
Scientific Research Applications
3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple chlorine atoms and dimethylamino group allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-tetrachloropyridine-2-carboxamide: Lacks the dimethylamino group, making it less versatile in certain reactions.
N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.
Uniqueness
3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide is unique due to the combination of its highly chlorinated structure and the presence of a dimethylamino group. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl4N4O/c1-21(2)12-6(4-3-5-18-12)19-13(22)10-8(15)7(14)9(16)11(17)20-10/h3-5H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOXXDAMQQGUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.